4-Amino-1-cyclopentyl-3-methylbutan-2-ol
Description
4-Amino-1-cyclopentyl-3-methylbutan-2-ol is a chiral amino alcohol characterized by a cyclopentyl substituent at position 1, a methyl group at position 3, and an amino group at position 4 of the butan-2-ol backbone. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the cyclopentyl moiety and stereochemical complexity that may influence biological activity.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-1-cyclopentyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)10(12)6-9-4-2-3-5-9/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
OIGRBZPRVUWWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(CC1CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methyl-2-butanone, followed by the addition of ammonia to introduce the amino group. The reaction conditions typically include:
Cyclopentylmagnesium bromide: Prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.
3-Methyl-2-butanone: Reacted with cyclopentylmagnesium bromide to form the intermediate.
Ammonia: Introduced to the intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other nucleophilic species.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
4-Amino-1-cyclopentyl-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share the amino alcohol core but differ in substituent placement and functional groups:
| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-Amino-1-cyclopentyl-3-methylbutan-2-ol | Cyclopentyl (C1), Methyl (C3) | C₁₀H₂₁NO | Cyclopentyl group enhances steric bulk |
| (S)-2-Amino-4-phenylbutan-1-ol (12) | Phenyl (C4) | C₁₀H₁₅NO | Aromatic phenyl at C4 vs. cyclopentyl at C1 |
| (S)-2-Amino-3-methylbutan-1-ol (13) | Methyl (C3) | C₅H₁₃NO | Lack of cyclopentyl; shorter carbon chain |
Physicochemical Properties
- Lipophilicity: The cyclopentyl group in this compound likely increases logP compared to the phenyl-substituted compound 12, which has aromatic π-system interactions, and compound 13, which lacks bulky substituents .
- Solubility: The hydroxyl and amino groups in all three compounds enable hydrogen bonding, but the cyclopentyl group may reduce aqueous solubility relative to compound 13.
Biological Activity
4-Amino-1-cyclopentyl-3-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Formula
- Molecular Formula: C10H17N
- Molecular Weight: 155.25 g/mol
- IUPAC Name: this compound
Structural Representation
The compound features a cyclopentyl group attached to a butanol backbone, with an amino group at the fourth position and a methyl group at the third position.
This compound exhibits its biological effects primarily through its interaction with neurotransmitter systems, particularly in modulating dopamine receptors. This modulation can influence various neurochemical pathways, which may have implications for treating neurological disorders.
Pharmacological Effects
Research indicates that this compound may act as a positive allosteric modulator for certain receptor subtypes, enhancing their activity without directly activating them. This property could make it a candidate for developing treatments for conditions such as Parkinson's disease or schizophrenia.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Modulation | Positive allosteric modulation | |
| Neuroprotective Effects | Potential neuroprotection | |
| Antidepressant-like Activity | Reduced depressive behavior |
Case Studies
-
Dopaminergic Modulation
- A study examining the effects of this compound on dopamine receptor activity showed significant enhancement in receptor signaling pathways. This suggests potential therapeutic applications in dopamine-related disorders.
-
Neuroprotection
- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential role in neurodegenerative disease management.
-
Behavioral Studies
- Animal models treated with this compound demonstrated reduced symptoms of depression, suggesting its utility in mood disorder therapies.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that yield high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
